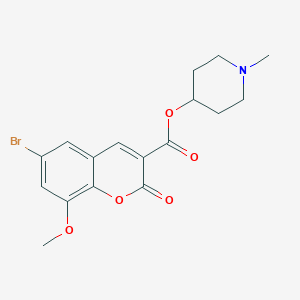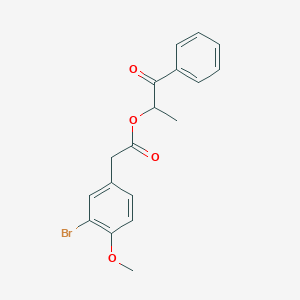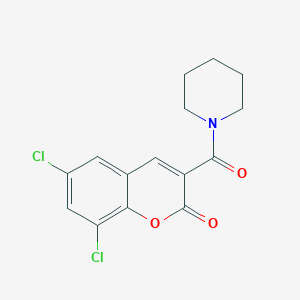![molecular formula C21H26Br2N2O6S2 B288800 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as sulfonyl diazepine and has a unique structure that makes it suitable for use in different areas of study.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane has been used in various scientific research studies due to its unique properties. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential use as an anti-cancer agent. Studies have shown that the compound has potent anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Research has shown that 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane has neuroprotective effects, which could be beneficial in the treatment of such disorders.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation. It is also believed to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has potent anti-proliferative effects on cancer cells, which could be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
The compound has also been shown to have neuroprotective effects in animal models, which could be due to its ability to modulate the activity of certain receptors in the brain. Additionally, studies have shown that the compound has anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane in lab experiments is its unique structure, which makes it suitable for use in various fields of study. The compound is relatively easy to synthesize, and pure samples can be obtained through recrystallization.
However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound is relatively expensive, which could limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane. One potential area of study is the development of new anti-cancer agents based on the structure of the compound. Researchers could also study the compound's potential use in the treatment of other neurological disorders such as Parkinson's disease.
Another potential area of study is the development of new methods for synthesizing the compound, which could make it more accessible to researchers. Additionally, researchers could study the compound's potential use in the treatment of various inflammatory diseases, given its anti-inflammatory effects.
Conclusion
In conclusion, 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its potential use as an anti-cancer agent and in the treatment of neurological disorders such as Alzheimer's disease. While there are limitations to using the compound in lab experiments, its unique structure makes it suitable for use in various fields of study. Future research could focus on the development of new anti-cancer agents based on the structure of the compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified through recrystallization. This method has been used by several researchers to obtain pure samples of the compound for various experiments.
Eigenschaften
Produktname |
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane |
|---|---|
Molekularformel |
C21H26Br2N2O6S2 |
Molekulargewicht |
626.4 g/mol |
IUPAC-Name |
1,4-bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Br2N2O6S2/c1-3-30-18-8-6-16(22)14-20(18)32(26,27)24-10-5-11-25(13-12-24)33(28,29)21-15-17(23)7-9-19(21)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI-Schlüssel |
FZMOLOZIIWHJJL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





